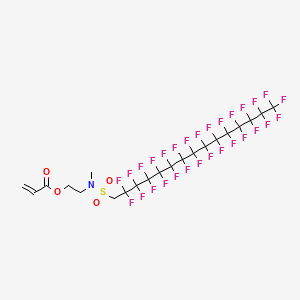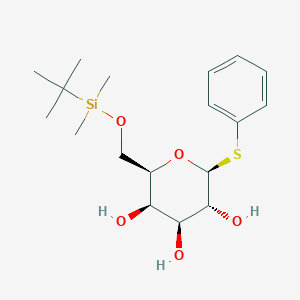
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is a key compound used in the development of diverse pharmaceutical drugs, especially those aimed at carbohydrate-related diseases. It is a monosaccharide glycoside with the molecular formula C18H30O5SSi and a molecular weight of 386.58 g/mol.
准备方法
The synthesis of Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside typically involves the protection of the hydroxyl groups in the galactopyranoside structure using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The phenyl group is introduced via a thioglycosylation reaction using phenyl thiol and a promoter such as N-iodosuccinimide (NIS) in the presence of a Lewis acid like silver triflate (AgOTf).
化学反应分析
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfoxide or sulfone can be reduced back to the thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl protecting group can be removed under acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) to yield the free hydroxyl group.
科学研究应用
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate-protein interactions and as a probe in glycomics.
Medicine: It is involved in the development of drugs targeting carbohydrate-related diseases such as diabetes and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
作用机制
The mechanism of action of Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound can inhibit or activate these targets, thereby modulating various biochemical pathways. For example, it can inhibit glycosidases, enzymes that break down carbohydrates, thus affecting the availability of sugars in biological systems.
相似化合物的比较
Phenyl 6-O-t-butyldimethylsilyl-b-D-thiogalactopyranoside is unique due to its specific structural features and reactivity. Similar compounds include:
Isopropyl beta-D-thiogalactopyranoside: Used as an inducer in molecular biology.
Phenyl beta-D-thiogalactopyranoside: Used in the study of carbohydrate-protein interactions.
Methyl beta-D-thiogalactopyranoside: Used as a substrate in enzymatic assays.
These compounds share similar glycosidic structures but differ in their substituents and specific applications.
属性
分子式 |
C18H30O5SSi |
|---|---|
分子量 |
386.6 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-phenylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H30O5SSi/c1-18(2,3)25(4,5)22-11-13-14(19)15(20)16(21)17(23-13)24-12-9-7-6-8-10-12/h6-10,13-17,19-21H,11H2,1-5H3/t13-,14+,15+,16-,17+/m1/s1 |
InChI 键 |
TWBUWRKSGDZICZ-HMDCTGQHSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)O)O)O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


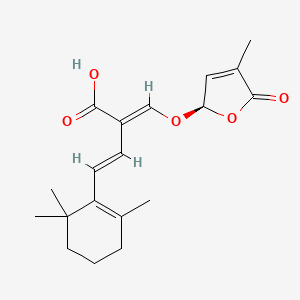
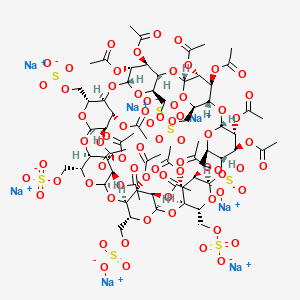
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)

![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/no-structure.png)


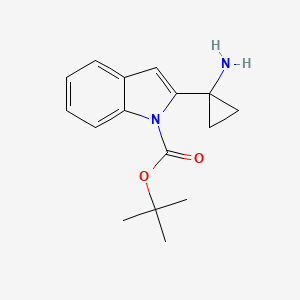
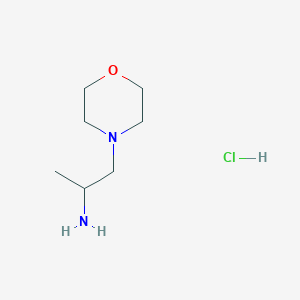
![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
